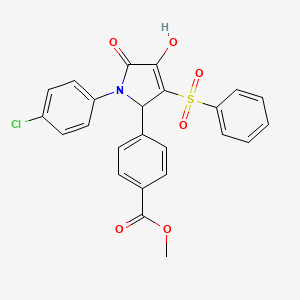
1-(2,3-dihydro-1H-inden-1-yl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dihydro-1H-inden-1-yl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an indene moiety with a pyrrolidine ring, making it an interesting subject for chemical studies.
準備方法
The synthesis of 1-(2,3-dihydro-1H-inden-1-yl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide involves several steps. One efficient method for synthesizing similar compounds involves the use of 2,3-dihydro-1H-indene-1-methanamine derivatives . The process typically includes the following steps:
Starting Material: The synthesis begins with 4-nitro-3-phenylbutanoic acid.
Reaction Steps: The compound undergoes hydrogenation, hydrolysis, amidation, and reduction reactions.
Conditions: The reactions are carried out under mild conditions with less pollution and simple manipulation.
化学反応の分析
1-(2,3-dihydro-1H-inden-1-yl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions with halogens or other substituents.
科学的研究の応用
Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic properties.
Industry: The compound may find applications in the development of new materials or chemical processes.
作用機序
The mechanism of action of 1-(2,3-dihydro-1H-inden-1-yl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
1-(2,3-dihydro-1H-inden-1-yl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide can be compared with other similar compounds, such as:
2,3-dihydro-1H-indene-1-acetic acid: This compound has a similar indene structure but different functional groups.
2,3-dihydro-1H-inden-2-ylhydrazine mesylate: Another compound with an indene moiety, used in different applications.
特性
IUPAC Name |
1-(2,3-dihydro-1H-inden-1-yl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c15-14(16-19)10-7-13(18)17(8-10)12-6-5-9-3-1-2-4-11(9)12/h1-4,10,12,19H,5-8H2,(H2,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVCISGTIXYVMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N3CC(CC3=O)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2C1N3CC(CC3=O)/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(3-chlorophenyl)carbamoyl]methanesulfonyl}acetic acid](/img/structure/B2418913.png)
![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2418915.png)


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2418923.png)
![5-((2-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418924.png)
![5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2418925.png)


![10H-Dibenzo[b,e][1,4]oxaborinin-10-ol](/img/structure/B2418930.png)


![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2418935.png)

